Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride
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Overview
Description
Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C16H31N3O2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride typically involves the reaction of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Preparation of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate: This intermediate is synthesized through a series of reactions involving piperidine and piperazine derivatives.
Formation of the dihydrochloride salt: The intermediate is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves continuous monitoring and quality control to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or piperidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- Tert-butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
Uniqueness
Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of piperidine and piperazine rings, along with the tert-butyl group, makes it particularly useful in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2.2ClH/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18;;/h14,17H,4-13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNASYSVYSCSQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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